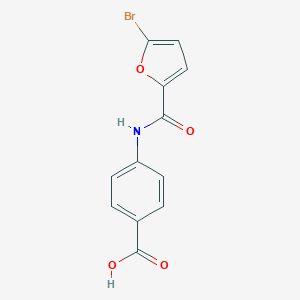![molecular formula C12H8BrNO4 B472605 3-[(5-Bromofuran-2-carbonyl)amino]benzoesäure CAS No. 667410-26-6](/img/structure/B472605.png)
3-[(5-Bromofuran-2-carbonyl)amino]benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromofuran-2-amido)benzoic acid is a chemical compound with the molecular formula C12H8BrNO4 and a molecular weight of 310.1 g/mol . It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 5-bromofuran-2-carbonyl group and an amino group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
3-(5-Bromofuran-2-amido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable amide bonds makes it a valuable tool in peptide synthesis.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
Target of Action
It’s known that benzoic acid derivatives can interact with a variety of biological targets .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets through various mechanisms . For instance, they can bind to amino acids, leading to changes in protein function .
Biochemical Pathways
Benzoic acid derivatives are known to participate in a variety of biochemical reactions .
Pharmacokinetics
It’s known that benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver .
Result of Action
Benzoic acid derivatives can have a variety of effects depending on their specific targets .
Action Environment
The action, efficacy, and stability of 3-[(5-Bromofuran-2-carbonyl)amino]benzoic acid can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-amido)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with 3-aminobenzoic acid under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the carboxylic acid and the amine group .
Industrial Production Methods
While specific industrial production methods for 3-(5-Bromofuran-2-amido)benzoic acid are not well-documented, the general principles of amide bond formation and furan synthesis can be applied. Industrial production would likely involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromofuran-2-amido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Furan derivatives without the bromine substituent.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(5-Chlorofuran-2-carbonyl)amino]benzoic acid
- 3-[(5-Methylfuran-2-carbonyl)amino]benzoic acid
- 3-[(5-Nitrofuran-2-carbonyl)amino]benzoic acid
Uniqueness
3-(5-Bromofuran-2-amido)benzoic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior compared to its analogs with different substituents on the furan ring.
Eigenschaften
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO4/c13-10-5-4-9(18-10)11(15)14-8-3-1-2-7(6-8)12(16)17/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDUZAIVEZOUEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














